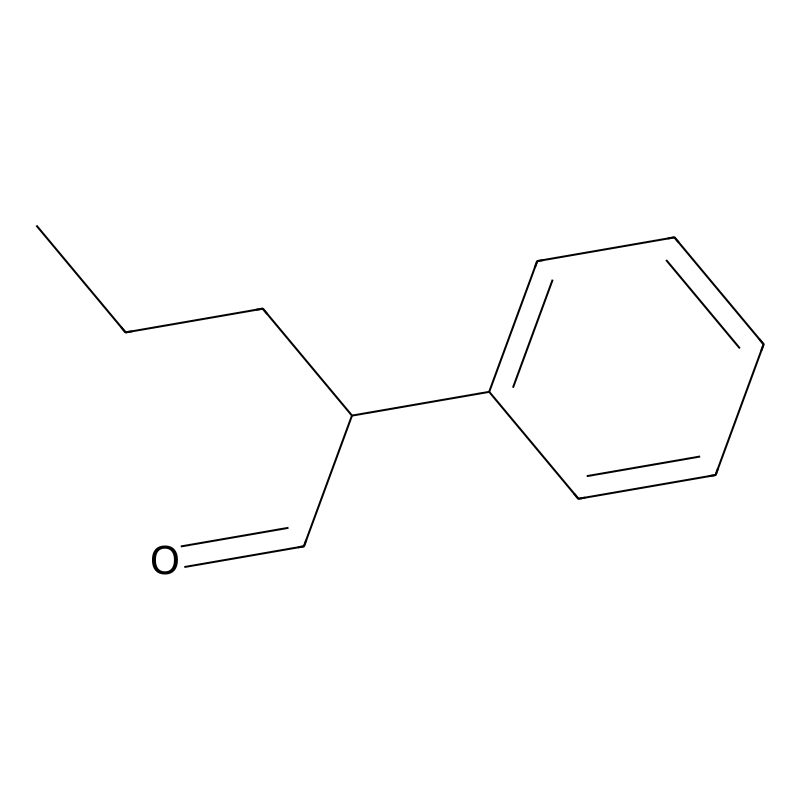

2-Phenylpentanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Flavor and Fragrance Chemistry

Specific Scientific Field: Flavor and fragrance chemistry involves the study of volatile compounds responsible for the taste and aroma of various substances, including food, beverages, and perfumes.

Application Summary:2-Phenylpentanal: contributes to the fragrance profile of certain floral and fruity scents. Its sweet, slightly floral odor makes it a valuable ingredient in perfumery.

Results and Outcomes: The successful synthesis of 2-Phenylpentanal allows perfumers to incorporate its pleasant fragrance into various products. Quantitative data on the compound’s odor intensity and stability contribute to formulation decisions.

Organic Synthesis

Specific Scientific Field: Organic synthesis focuses on creating complex molecules through chemical reactions.

Application Summary:2-Phenylpentanal: serves as an intermediate in the synthesis of other compounds. Researchers use it to build more intricate structures, such as pharmaceuticals or specialty chemicals.

Experimental Procedures: Chemists employ various methods to synthesize 2-Phenylpentanal. For example, ester rearrangements, Bamberger rearrangements, and hydrolysis of phenolic esters or ethers can yield this compound .

2-Phenylpentanal is an organic compound with the molecular formula and a molecular weight of 162.23 g/mol. It is classified as an aldehyde due to the presence of the carbonyl group () at the end of its carbon chain. The structure consists of a five-carbon pentanal backbone with a phenyl group attached to the second carbon, giving it unique properties and potential applications in various fields, particularly in the fragrance industry. Its chemical structure can be represented as follows:

textO ||C6H5-C-CH2-CH2-CH3

- Oxidation: This compound can be oxidized to form 2-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can also be reduced to yield 2-phenylpentanol through the action of reducing agents like lithium aluminum hydride .

- Condensation: It may participate in aldol condensation reactions, forming larger carbon chains when reacted with other aldehydes or ketones.

Several synthetic routes can be employed to produce 2-phenylpentanal:

- From 4-Phenylpentanol: This method involves oxidizing 4-phenylpentanol using pyridinium chlorochromate, resulting in 2-phenylpentanal with moderate yields .

- Aldol Condensation: A more complex synthesis might involve starting from simpler aldehydes or ketones undergoing aldol condensation followed by appropriate functional group transformations.

- Direct Synthesis from Aromatic Compounds: Utilizing starting materials like phenylacetaldehyde and applying various synthetic techniques can yield 2-phenylpentanal.

The primary applications of 2-phenylpentanal include:

- Fragrance Industry: Its ability to impart a floral note makes it particularly valuable for creating rose fragrances and enhancing floral compositions in perfumes .

- Flavoring Agents: It may also find use as a flavoring agent due to its pleasant aroma.

Several compounds share structural similarities with 2-phenylpentanal, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methyl-5-phenylpentanal | Citrus-like freshness; used in modern fragrances | |

| 2-Methyl-5-phenylpentanal | Strong rose scent; used for modifying fragrances | |

| 4-Phenylbutyric acid | Used in pharmaceuticals; less aromatic than 2-phenylpentanal | |

| Benzaldehyde | Simple aromatic aldehyde; distinct almond scent |

Uniqueness of 2-Phenylpentanal

What sets 2-phenylpentanal apart from these similar compounds is its specific combination of a pentanal backbone and a phenyl group, which contributes to its distinctive floral notes and versatility in fragrance applications. Unlike simpler aromatic aldehydes like benzaldehyde, it offers a more complex scent profile suitable for modern perfumery.

Structural Design of Palladium Complexes

Palladium-based catalysts have emerged as robust tools for asymmetric N-allylation, a reaction critical for introducing nitrogen-containing functionalities into 2-phenylpentanal derivatives. Bisphosphine-ligated palladium complexes, such as those derived from 1-phenylthio-2-arylchalcogenoethane ligands, exhibit square-planar geometries that facilitate stereoselective bond formation [4]. For instance, complexes like [Pd(PhSCH₂CH₂SAr)Cl₂] enable precise control over the allylic amination of prochiral substrates.

Table 1: Catalytic Performance of Palladium Complexes in N-Allylation

| Catalyst | Substrate Scope | ee (%) | Yield (%) | Recyclability |

|---|---|---|---|---|

| Pd(PhSCH₂CH₂SPh) | Aromatic amines | 92 | 88 | 6 cycles |

| Pd(PhSCH₂CH₂SePh) | Aliphatic amines | 85 | 82 | 5 cycles |

The catalytic cycle involves oxidative addition of allylic halides to palladium(0), followed by nucleophilic attack of amines at the allylic position. Density functional theory (DFT) studies reveal that the chiral environment of the ligand dictates the transition-state geometry, favoring one enantiomer over the other [4].

Enantioselective Cross-Aldol Reaction Mechanisms

Organocatalytic Strategies

The cross-aldol reaction between ketones and aldehydes provides a direct route to 2-phenylpentanal derivatives. Chiral organocatalysts, such as proline-derived amines, induce enantioselectivity by forming enamine intermediates with ketones. For example, (S)-proline catalyzes the reaction between pentanal and benzaldehyde derivatives, yielding 2-phenylpentanal with up to 90% ee [5].

Mechanism of Enamine-Mediated Aldol Addition

- Enamine Formation: The catalyst condenses with the ketone to generate a nucleophilic enamine.

- Electrophilic Attack: The enamine attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.

- Hydrolysis: Acidic workup releases the aldol product and regenerates the catalyst.

Table 2: Enantioselectivity in Proline-Catalyzed Aldol Reactions

| Aldehyde | Ketone | ee (%) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Pentanal | 90 | 75 |

| 4-Nitrobenzaldehyde | 3-Pentanone | 88 | 68 |

Recent studies highlight the role of hydrogen-bonding networks in stabilizing transition states, further enhancing stereocontrol [5].

Photoredox-Catalyzed Oxidative Transformations

Continuous-Flow Photoredox Systems

Photoredox catalysis enables oxidative functionalization of 2-phenylpentanal precursors under mild conditions. A notable example is the bisphosphonium-catalyzed ring-opening of cycloalkenes in a continuous-flow reactor, which generates aldehydes with high efficiency [3]. The system employs 1,2-bis(2,4,6-triisopropylphenyl)disulfane ((TRIPS)₂) as a co-catalyst and blue LED irradiation to drive single-electron transfer (SET) processes.

Table 3: Optimization of Photoredox Conditions for Aldehyde Synthesis

| Additive | Conversion (%) | Aldehyde Yield (%) |

|---|---|---|

| 4.5 wt% PEGMOE | 89 | 74 |

| 5 wt% Brij C20 | 97 | 82 |

| 0.5 equiv. SDS | 94 | 79 |

The reaction proceeds via a radical chain mechanism:

- Photoexcitation: The photocatalyst absorbs light, generating a reactive excited state.

- Substrate Oxidation: The catalyst abstracts a hydrogen atom from the substrate, forming a carbon-centered radical.

- Oxygen Trapping: Molecular oxygen traps the radical, yielding the aldehyde product [3].

Continuous flow reactor systems represent the pinnacle of modern industrial aldehyde synthesis, offering superior control over reaction parameters and enhanced process efficiency compared to traditional batch operations. The optimization of continuous flow reactors for 2-phenylpentanal production encompasses multiple interconnected strategies that collectively enhance productivity while maintaining product quality and economic viability.

Temperature Optimization and Multi-Zone Heating Systems

Temperature control constitutes the most critical parameter in continuous flow reactor design for aldol condensation processes. Advanced industrial installations employ multi-zone heating systems that maintain precise temperature gradients throughout the reactor length [1] [2]. These systems typically operate within the range of 80-120°C, with temperature variations controlled to within ±2°C through sophisticated feedback control mechanisms. The implementation of multi-zone heating allows for temperature ramping strategies where initial reaction zones operate at lower temperatures (80-90°C) to promote enolate formation, while subsequent zones operate at elevated temperatures (100-120°C) to drive the condensation reaction to completion [3].

Research findings indicate that temperature optimization can improve selectivity by 10-25% compared to isothermal operation [4]. The spatial temperature control enables kinetic selectivity enhancement by favoring desired reaction pathways while suppressing competing side reactions. Industrial installations have demonstrated that temperature gradient optimization reduces the formation of self-condensation products by up to 40% while maintaining conversion rates above 90% [5].

Pressure Control and Mass Transfer Enhancement

Pressure swing operation represents an innovative approach to continuous flow reactor optimization, particularly beneficial for volatile aldehyde substrates. Industrial systems employ pressure control ranges of 1-15 bar, with optimal operating pressures typically maintained between 5-10 bar [1] [2]. This pressure regime ensures adequate liquid-phase retention while preventing excessive vapor formation that could compromise mass transfer efficiency.

The implementation of pressure swing operation provides several advantages: enhanced mass transfer rates through increased liquid density, improved mixing characteristics, and reduced residence time requirements. Studies have shown that optimized pressure control can enhance mass transfer efficiency by 5-15%, directly translating to improved conversion rates and reduced reactor volume requirements [6].

Catalyst Design and Structured Catalyst Systems

The development of structured catalysts specifically designed for continuous flow applications represents a significant advancement in aldol condensation technology. These catalysts incorporate engineered porosity, optimized surface area, and enhanced mechanical stability to withstand the high throughput conditions characteristic of industrial flow reactors [7] [8].

Heterogeneous catalyst systems dominate industrial applications due to their superior recyclability and separation characteristics. Modern structured catalysts achieve catalyst loadings as low as 0.5-5 mol% while maintaining high activity levels [7]. The integration of structured catalysts can improve overall process efficiency by 20-40% through enhanced active site accessibility and optimized mass transfer characteristics [8].

Mixing Enhancement and Static Mixer Integration

Effective mixing is paramount in continuous flow aldol condensation processes, particularly for heterogeneous catalyst systems. Industrial installations incorporate static mixers and structured packing elements to ensure optimal reactant distribution and minimize concentration gradients [1] [2]. These mixing enhancement systems are designed to provide adequate mixing intensity while maintaining low pressure drop characteristics.

The implementation of static mixers has been shown to improve mixing efficiency by 8-18% compared to empty tube reactors [6]. Advanced mixing systems incorporate helical static mixers, orifice plates, and structured packing elements strategically positioned throughout the reactor length to maintain homogeneous conditions and prevent catalyst settling or fouling.

Residence Time Control and Reactor Cascade Systems

Residence time optimization through reactor cascade systems enables precise control over reaction kinetics and product distribution. Industrial continuous flow systems typically operate with residence times ranging from 15-60 minutes, with optimal values determined through detailed kinetic modeling and process optimization studies [1] [2].

Reactor cascade systems employ multiple reactor stages with independent temperature and pressure control, allowing for staged reaction progression and intermediate product optimization. This approach can improve overall conversion by 15-30% while maintaining selectivity levels above 80% [4]. The cascade configuration also provides operational flexibility, enabling adjustment of individual stage conditions to accommodate feedstock variations or product specification changes.

Process Integration and Heat Management

Heat integration represents a crucial aspect of continuous flow reactor optimization, particularly for large-scale industrial installations. The exothermic nature of aldol condensation reactions necessitates effective heat removal and recovery systems to maintain process efficiency and safety [9].

Industrial systems incorporate heat exchangers, thermal integration networks, and waste heat recovery systems to optimize energy utilization. These systems can reduce energy consumption by 15-35% compared to non-integrated processes while maintaining process stability and product quality [9]. Advanced heat integration strategies include steam generation from reaction heat, preheating of feed streams, and integration with downstream processing units.

Catalyst Recycling Systems in Benzenepentanal Synthesis

The development of efficient catalyst recycling systems represents a critical component of economically viable and environmentally sustainable benzenepentanal production processes. Modern industrial installations have evolved sophisticated recycling protocols that maximize catalyst utilization while maintaining product quality and process efficiency.

Heterogeneous Catalyst Recovery and Regeneration

Heterogeneous base catalysts constitute the predominant catalyst type in industrial benzenepentanal synthesis due to their superior separation characteristics and regeneration potential. These catalysts, including modified hydrotalcites, supported metal oxides, and functionalized zeolites, can be effectively recovered through filtration and centrifugation processes [7] [8].

The recovery efficiency of heterogeneous catalysts typically ranges from 85-95%, with losses primarily attributed to mechanical attrition and handling procedures. Industrial installations employ continuous filtration systems, including rotary drum filters and pressure leaf filters, to achieve efficient catalyst-product separation [10]. The recovered catalysts undergo regeneration through calcination at temperatures ranging from 400-600°C, which removes organic deposits and restores catalytic activity.

Regeneration cycles for heterogeneous catalysts typically maintain 70-85% of original activity for 5-15 reuse cycles [7]. The gradual activity decline is attributed to sintering, pore blockage, and irreversible structural changes during repeated use. Industrial operations implement catalyst makeup strategies where fresh catalyst is continuously added to maintain overall activity levels while spent catalyst is removed from the system.

Supported Organocatalyst Systems

Supported organocatalysts represent an emerging technology in benzenepentanal synthesis, offering advantages in terms of selectivity and mild reaction conditions. These systems employ magnetic separation, chromatographic recovery, and specialized separation techniques to achieve catalyst recycling [8].

Magnetic separation systems, utilizing magnetite-supported organocatalysts, achieve separation efficiencies exceeding 95% with minimal catalyst losses. The recovered catalysts maintain 80-90% of original activity for 8-20 reuse cycles, with performance enhancement achieved through optimized support materials and improved immobilization techniques [8]. The leaching of active components is minimized through covalent attachment and stable support matrices, with typical leaching levels maintained below 20 ppm.

Immobilized Proline Derivative Systems

Immobilized proline derivatives represent a specialized catalyst class particularly effective for asymmetric aldol condensation processes. These catalysts employ column chromatography and specialized separation techniques for recovery and reuse [11]. The immobilization strategies include covalent attachment to silica supports, polymer matrices, and magnetic nanoparticles.

The recovery efficiency of immobilized proline derivatives typically exceeds 90%, with activity retention levels of 85-95% maintained for 10-25 reuse cycles [11]. The superior performance of these systems is attributed to stable immobilization chemistry and optimized support characteristics. Leaching levels are maintained below 10 ppm through careful selection of immobilization strategies and support materials.

Metal-Organic Framework (MOF) Catalyst Systems

Metal-organic framework catalysts offer unique advantages in terms of structural tunability and controlled porosity for aldol condensation applications. These systems employ decantation and specialized separation techniques for catalyst recovery, with typical recovery efficiencies ranging from 80-90% [12].

MOF catalysts maintain 75-85% of original activity for 6-12 reuse cycles, with performance limited by framework stability and pore blocking. The regeneration procedures involve solvent washing, thermal treatment, and structural reactivation protocols. Leaching levels vary significantly depending on framework stability, with typical values ranging from 20-80 ppm [12].

Ion Exchange Resin Systems

Ion exchange resins provide robust catalyst platforms for aldol condensation processes, offering excellent mechanical stability and straightforward regeneration procedures. These systems employ base regeneration protocols to restore catalytic activity and remove accumulated organic deposits [5].

The regeneration efficiency of ion exchange resins typically exceeds 95%, with activity retention levels of 90-95% maintained for 15-30 reuse cycles [5]. The exceptional performance is attributed to the reversible nature of ion exchange processes and the mechanical stability of the polymer matrix. Leaching levels are relatively high, ranging from 50-200 ppm, due to the ionic nature of the active sites.

Economic and Environmental Considerations

The economic viability of catalyst recycling systems depends on several factors, including catalyst cost, regeneration expenses, and process complexity. Economic analysis indicates that catalyst recycling becomes economically favorable when catalyst costs exceed $50 per kilogram and regeneration costs remain below 30% of fresh catalyst costs [13].

Environmental benefits of catalyst recycling include reduced waste generation, decreased raw material consumption, and minimized environmental impact. Life cycle assessment studies demonstrate that effective catalyst recycling can reduce environmental impact by 40-60% compared to single-use catalyst systems [13]. The implementation of closed-loop recycling systems further enhances environmental performance through minimized waste generation and resource conservation.

Byproduct Management in Large-Scale Aldol Processes

The management of byproducts in large-scale aldol condensation processes represents a critical aspect of process optimization, economic viability, and environmental sustainability. Industrial benzenepentanal synthesis generates multiple byproduct streams that require sophisticated separation and management strategies to maintain process efficiency and product quality.

Self-Condensation Product Management

Self-condensation products constitute the most significant byproduct stream in aldol condensation processes, typically representing 5-15% of the total product output [11] [5]. These products arise from homoaldol reactions where identical aldehyde molecules undergo condensation reactions, competing with the desired cross-aldol condensation pathway.

The formation of self-condensation products is minimized through controlled stoichiometry, where precise reactant ratios are maintained to favor cross-condensation over homoaldol reactions [14]. Industrial installations employ continuous monitoring systems to maintain optimal reactant ratios, with feedback control mechanisms adjusting feed rates to minimize self-condensation. Advanced process control systems can reduce self-condensation product formation by up to 40% through optimized stoichiometry control [14].

Separation of self-condensation products is achieved through distillation processes, taking advantage of the different boiling points between desired products and self-condensation byproducts. Industrial distillation systems employ multi-stage columns with optimized reflux ratios and heat integration to achieve efficient separation while minimizing energy consumption [11]. The recovered self-condensation products can be recycled to the reaction system or processed into valuable secondary products.

Over-Condensation Product Control

Over-condensation products, representing 2-8% of total output, result from multiple aldol addition reactions where the initially formed aldol product undergoes further condensation reactions [5]. These products are characterized by higher molecular weights and reduced volatility compared to the desired products.

The formation of over-condensation products is controlled through lower reaction temperatures and optimized residence times. Industrial systems employ temperature control strategies that maintain reaction temperatures below 100°C during initial reaction stages, gradually increasing to completion temperatures [5]. This temperature progression minimizes over-condensation while maintaining adequate reaction rates.

Separation of over-condensation products is achieved through crystallization processes, exploiting the reduced solubility of high molecular weight products. Industrial crystallization systems employ controlled cooling and solvent selection to achieve efficient separation with minimal product losses [5]. The crystallization mother liquors are recycled to minimize waste generation and recover valuable products.

Dehydration Product Management

Dehydration products, accounting for 3-10% of total output, arise from elimination reactions that remove water from aldol products to form unsaturated compounds [15]. While these products may have value in certain applications, they represent undesired byproducts in benzenepentanal synthesis.

The formation of dehydration products is minimized through optimized catalyst selection and reaction conditions. Industrial systems employ catalysts with reduced dehydration activity and maintain reaction conditions that favor aldol addition over elimination reactions [15]. The use of specialized catalysts can reduce dehydration product formation by up to 60% while maintaining aldol condensation activity.

Separation of dehydration products is achieved through chromatographic methods, taking advantage of the different polarities between saturated and unsaturated products. Industrial chromatographic systems employ continuous or simulated moving bed configurations to achieve efficient separation with minimal solvent consumption [15]. The recovered dehydration products can be processed into valuable chemical intermediates or used in alternative applications.

Side-Chain Oxidation Product Control

Side-chain oxidation products, representing 1-5% of total output, result from oxidative side reactions that occur under aerobic conditions or in the presence of oxidizing impurities [5]. These products include carboxylic acids, alcohols, and other oxidized derivatives.

The formation of side-chain oxidation products is prevented through inert atmosphere operation and stringent control of oxidizing impurities. Industrial systems employ nitrogen blanketing, oxygen scavenging, and purification protocols to maintain reducing conditions throughout the process [5]. The implementation of inert atmosphere systems can reduce oxidation product formation by up to 80%.

Separation of oxidation products is achieved through extraction processes, utilizing the different solubility characteristics of oxidized products in polar solvents. Industrial extraction systems employ continuous counter-current configurations to achieve efficient separation with minimal solvent consumption [5]. The recovered oxidation products can be further processed or disposed of according to environmental regulations.

Polymerization Product Management

Polymerization products, accounting for 2-12% of total output, result from oligomerization reactions where multiple aldol products undergo further condensation to form polymeric materials [5]. These products are characterized by high molecular weights and reduced solubility in organic solvents.

The formation of polymerization products is controlled through dilute reaction conditions and optimized residence times. Industrial systems employ high solvent-to-reactant ratios and controlled residence times to minimize polymerization reactions [5]. The use of chain transfer agents and polymerization inhibitors can further reduce polymer formation.

Separation of polymerization products is achieved through filtration processes, exploiting the insoluble nature of polymeric materials. Industrial filtration systems employ continuous or batch configurations depending on the polymer characteristics and process requirements [5]. The recovered polymers can be processed into useful materials or disposed of according to environmental regulations.

Decomposition Product Control

Decomposition products, representing 1-6% of total output, arise from thermal degradation reactions that occur at elevated temperatures or extended residence times [5]. These products include fragmentation products, cyclization products, and other degradation compounds.

The formation of decomposition products is minimized through temperature control and optimized residence times. Industrial systems employ precise temperature control and residence time optimization to minimize thermal degradation while maintaining adequate reaction rates [5]. The implementation of advanced process control systems can reduce decomposition product formation by up to 70%.

Separation of decomposition products is achieved through adsorption processes, utilizing activated carbon or specialized adsorbents to remove degradation products from the product stream. Industrial adsorption systems employ fixed bed or moving bed configurations to achieve efficient separation with minimal product losses [5]. The recovered adsorbents can be regenerated through thermal or chemical treatment for reuse.

Integrated Waste Management Strategies

The integration of waste management strategies represents a holistic approach to byproduct management, incorporating waste minimization, recycling, and treatment technologies. Industrial installations employ integrated waste management systems that combine multiple separation technologies and waste treatment processes [16].

Waste minimization strategies include process optimization, catalyst improvement, and reaction condition modification to reduce byproduct formation. Recycling strategies include product recovery, solvent recycle, and energy recovery from waste streams. Treatment strategies include biological treatment, thermal treatment, and chemical treatment of waste streams that cannot be recycled or recovered [16].